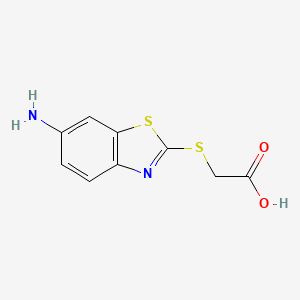

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid

Description

Propriétés

IUPAC Name |

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c10-5-1-2-6-7(3-5)15-9(11-6)14-4-8(12)13/h1-3H,4,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVTVIBHOKJWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356988 | |

| Record name | (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25801-92-7 | |

| Record name | (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material Preparation: 2-Amino-6-nitrobenzothiazole

A key intermediate in the synthesis is 2-amino-6-nitrobenzothiazole, which can be prepared via nitration and acetylation steps starting from 2-aminobenzothiazole:

- Acetylation: 2-Aminobenzothiazole is reacted with acetic anhydride (1.05 to 1.3 equivalents) in concentrated sulfuric acid (98-100% by weight) at 10–30 °C to form 2-acetylamino-benzothiazole.

- Nitration: Without isolating the acetylated intermediate, aqueous nitric acid (55-70% by weight) is added at 10–30 °C to nitrate the compound at the 6-position.

- Hydrolysis: The nitrated acetylamino compound is hydrolyzed in aqueous sulfuric acid (50-60% strength) at 65–90 °C to yield 2-amino-6-nitrobenzothiazole.

This process is often carried out as a one-pot reaction to improve efficiency and yield.

Reduction of Nitro Group to Amino Group

The 6-nitro group is reduced to the 6-amino group using reducing agents such as iron(II) sulfate in the presence of ammonium hydroxide. This step converts 2-amino-6-nitrobenzothiazole to 2,6-diaminobenzothiazole derivatives, facilitating further functionalization.

Introduction of the Sulfanyl-Acetic Acid Side Chain

The sulfanyl-acetic acid moiety is introduced by nucleophilic substitution reactions involving the benzothiazole sulfur at the 2-position:

- The 2-position sulfur of the benzothiazole ring is reacted with chloroacetic acid or its derivatives under basic conditions (e.g., sodium hydroxide) to form the sulfanyl-acetic acid linkage.

- This reaction typically proceeds via the formation of a thiolate intermediate that attacks the electrophilic carbon of chloroacetic acid, yielding (6-amino-benzothiazol-2-ylsulfanyl)-acetic acid.

Purification and Isolation

The final product is isolated by crystallization or chromatographic techniques. The purity is confirmed by spectroscopic methods such as FTIR, NMR, and elemental analysis.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride, H2SO4 (98-100%) | 10–30 | 1.05–1.3 eq. acetic anhydride |

| Nitration | Aqueous HNO3 (55-70%) | 10–30 | One-pot with acetylation |

| Hydrolysis | Dilution with water in H2SO4 (50-60%) | 65–90 | Converts acetylamino-nitro to amino |

| Nitro reduction | Fe(II) sulfate, NH4OH | Ambient | Converts nitro to amino group |

| Sulfanyl-acetic acid linkage | Chloroacetic acid, NaOH | Ambient to reflux | Nucleophilic substitution at S-2 position |

Research Findings and Analysis

- The one-pot acetylation-nitration-hydrolysis process significantly improves yield and reduces purification steps, making it industrially attractive.

- Reduction of the nitro group using iron(II) sulfate is a mild and cost-effective method, avoiding harsher reducing agents.

- The nucleophilic substitution to introduce the sulfanyl-acetic acid side chain is efficient under basic conditions, with good regioselectivity at the 2-position sulfur atom.

- Spectroscopic data confirm the coordination of the acetic acid moiety through the sulfanyl linkage, and IR absorption bands indicate the presence of characteristic carboxyl and amino groups.

Spectroscopic Characterization (Selected Data)

| Functional Group | Characteristic IR Bands (cm⁻¹) | Notes |

|---|---|---|

| O-H (carboxylic acid) | ~3435 | Broad absorption |

| C=O (carboxyl group) | 1630–1650 | Asymmetric stretching |

| N-H (amino group) | 3300–3500 | Stretching vibrations |

| C-S (thioether linkage) | 497–472 | Metal-oxygen bands in complexes |

These data support the successful synthesis of this compound and its metal complexes.

Analyse Des Réactions Chimiques

Types of Reactions

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.

Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

The medicinal properties of (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid and its derivatives have been extensively studied. Key applications include:

- Antimicrobial Activity : Compounds derived from this structure have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been screened for their efficacy against pathogenic strains, demonstrating promising results in inhibiting bacterial growth .

- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines. These compounds may act as potential anti-cancer agents due to their ability to induce apoptosis in tumor cells .

- Antidiabetic and Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzothiazole derivatives, suggesting their potential use in treating conditions associated with chronic inflammation and diabetes .

Case Study: Antimicrobial Activity

A study conducted on various this compound derivatives revealed their effectiveness against multiple bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole ring significantly influenced antimicrobial potency.

| Compound | Activity (MIC µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 8 | Pseudomonas aeruginosa |

Materials Science Applications

In addition to its pharmaceutical uses, this compound plays a crucial role in materials science:

- Organic Semiconductors : The compound has been utilized as a precursor for synthesizing organic semiconductors, which are essential for electronic devices such as light-emitting diodes (LEDs) and solar cells. Its tunable electronic properties make it suitable for these applications .

- Sensors : The unique chemical properties of this compound allow it to be incorporated into sensor technologies, enhancing sensitivity and selectivity for various analytes .

Case Study: Organic Semiconductor Development

In a recent study, researchers synthesized a series of compounds based on this compound for use in organic photovoltaic cells. The results demonstrated improved efficiency compared to traditional materials.

| Compound | Efficiency (%) | Application |

|---|---|---|

| Compound D | 7.5 | Organic solar cells |

| Compound E | 9.0 | Light-emitting diodes |

Mécanisme D'action

The mechanism of action of (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The sulfanyl and amino groups play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

2-(Benzothiazol-2-ylsulfanyl)acetic Acid

- Structural Features : Lacks substituents at position 6, resulting in a simpler structure with lower molecular weight (241.30 g/mol).

- Synthesis: Synthesized via reaction of benzothiazole-2-thiol with 2-chloroacetic acid in methanol, achieving an 82.3% yield .

- Applications: Used in material science and catalysis due to its unmodified benzothiazole core. The absence of the amino group reduces hydrogen-bonding capacity, limiting biological utility.

Ethoxycarbonyl Derivative (C₁₄H₁₄N₂O₅S₂)

- Structural Features : Features an ethoxycarbonyl (-COOEt) group at position 6 and a carbamoylmethylsulfanyl side chain.

- This derivative is suited for organic synthesis and drug design .

Thiosemicarbazide Derivative (C₁₆H₂₀N₄OS₃)

- Structural Features : Contains a thiosemicarbazide moiety (-NH-CS-NH-cyclohexyl), enabling metal chelation and antimicrobial activity.

Research Findings and Implications

- Electronic Effects: The amino group in the target compound donates electrons to the benzothiazole ring, enhancing reactivity in electrophilic substitutions compared to the electron-withdrawing ethoxycarbonyl group .

- Biological Activity: Amino-substituted benzothiazoles exhibit improved binding to biological targets (e.g., enzymes, receptors) due to hydrogen-bonding interactions. In contrast, the thiosemicarbazide derivative’s activity stems from metal chelation .

Limitations and Commercial Status

- This may reflect challenges in synthesis, stability, or toxicity profiles.

Activité Biologique

(6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Antioxidant Properties : Demonstrates the ability to scavenge free radicals.

- Anticancer Potential : Shows selective cytotoxicity towards tumorigenic cell lines.

- Metabolic Influence : Modulates key metabolic pathways.

Cellular Effects

The compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. It can activate or inhibit specific pathways, leading to altered cellular processes such as:

- Energy Production : Affects mitochondrial function and ATP synthesis.

- Cell Growth : Modulates cell cycle progression.

- Apoptosis : Influences programmed cell death through interactions with apoptotic pathways.

Molecular Mechanism

At the molecular level, this compound interacts with various biomolecules. Key mechanisms include:

- Enzyme Interaction : Binds to active sites of enzymes, inhibiting or activating their functions.

- Transcription Factor Modulation : Influences gene expression by interacting with transcription factors.

- Transport Mechanisms : Utilizes specific transporters for cellular uptake, affecting bioavailability and efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 mg/mL |

| Escherichia coli | 50 mg/mL |

| Candida tropicalis | 50 mg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. It scavenges free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Anticancer Activity

Research indicates that this compound has selective cytotoxic effects on cancer cells. For instance, it demonstrated potent activity against several tumorigenic cell lines with IC50 values indicating high efficacy:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HOP-92 (non-small cell lung cancer) | 28 |

| MCF-7 (breast cancer) | 10.86 |

This selectivity suggests potential for targeted cancer therapies .

Metabolic Pathways

The compound plays a role in various metabolic pathways by interacting with key enzymes and cofactors. Its influence on metabolic flux can lead to significant changes in metabolite levels, providing insights into its potential therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated its effectiveness against common bacterial strains and found it to have comparable efficacy to standard antibiotics .

- Cytotoxicity Assay : In vitro tests revealed that the compound selectively inhibited cancer cell proliferation while sparing normal cells, indicating its potential as an anticancer agent .

- Oxidative Stress Model : The antioxidant properties were assessed using an oxidative stress model, demonstrating significant protective effects against cell damage induced by reactive oxygen species.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid?

- Methodology : The synthesis typically involves two stages:

Formation of the benzothiazole core : React aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C) to yield 6-amino-benzothiazole derivatives .

Introduction of the sulfanyl-acetic acid moiety : Substitute the thiol group at position 2 of the benzothiazole with a sulfanyl-acetic acid group via nucleophilic displacement or coupling reactions. For example, reacting with chloroacetic acid derivatives under basic conditions.

- Critical Considerations : Temperature control during bromine addition prevents side reactions (e.g., over-oxidation) .

Q. How is the compound structurally characterized in crystallographic studies?

- Methodology : X-ray diffraction (XRD) using software like SHELXL for refinement. For example, derivatives of benzothiazole-acetic acid hybrids are crystallized in ethanol or DMSO, and data collection is performed at 296 K. Structural parameters (bond lengths, angles) are validated against computational models .

- Key Parameters : Hydrogen bonding networks involving the amino and sulfanyl groups are critical for stabilizing the crystal lattice .

Advanced Research Questions

Q. How can reactivity challenges of the sulfanyl group during synthesis be mitigated?

- Experimental Design :

- Use protecting groups (e.g., acetyl) for the sulfanyl moiety during benzothiazole formation to prevent undesired oxidation or dimerization .

- Optimize reaction pH to balance nucleophilicity of the thiol group and stability of intermediates.

Q. How to resolve discrepancies between spectroscopic (NMR/IR) and crystallographic data?

- Methodology :

- NMR/IR Validation : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies or chemical shifts.

- Crystallographic Refinement : Use SHELXL's constraints for disordered regions (e.g., flexible acetic acid chains) and validate thermal parameters .

- Case Study : In benzothiazole derivatives, rotational flexibility of the sulfanyl-acetic acid group may lead to ambiguous electron density maps, requiring iterative refinement .

Q. What strategies are effective for evaluating the compound’s bioactivity in pharmacological studies?

- Experimental Design :

Solubility Optimization : Use the acetic acid moiety to enhance aqueous solubility via pH adjustment (e.g., sodium salt formation) .

Targeted Assays : Screen against enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric kits, referencing triazole-thiadiazine derivatives as structural analogs .

- Data Interpretation : Correlate IC₅₀ values with electronic properties (e.g., Hammett constants) of substituents on the benzothiazole ring.

Analytical & Computational Questions

Q. Which analytical techniques are most reliable for quantifying purity?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for baseline separation .

- Titration : Adapt acetic acid titration protocols (e.g., NaOH titration with phenolphthalein) for quantifying free carboxylic acid groups .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., histamine receptors), focusing on hydrogen bonds between the acetic acid group and active-site residues .

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.